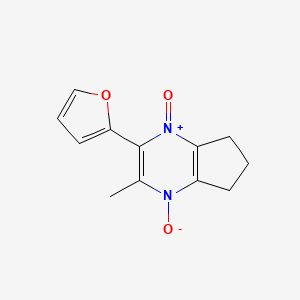![molecular formula C16H17Cl2N5O3 B11604746 7-(2,4-dichlorobenzyl)-8-[(2-hydroxyethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11604746.png)
7-(2,4-dichlorobenzyl)-8-[(2-hydroxyethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2,4-dichlorobenzyl)-8-[(2-hydroxyethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound belonging to the xanthine class of chemicals. This compound is characterized by its unique structure, which includes a purine core substituted with a 2,4-dichlorobenzyl group and a hydroxyethylamino group. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2,4-dichlorobenzyl)-8-[(2-hydroxyethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dichlorobenzyl chloride, theobromine, and ethanolamine.
Step 1: Theobromine is reacted with 2,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate to form 7-(2,4-dichlorobenzyl)-1,3-dimethylxanthine.
Step 2: The intermediate product is then reacted with ethanolamine under reflux conditions to introduce the hydroxyethylamino group, yielding the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
7-(2,4-dichlorobenzyl)-8-[(2-hydroxyethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyethylamino group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to modify the purine ring or the substituents.
Substitution: Halogen atoms in the 2,4-dichlorobenzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of aldehyde or carboxylic acid derivatives.
Reduction: Formation of reduced purine derivatives.
Substitution: Formation of substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
7-(2,4-dichlorobenzyl)-8-[(2-hydroxyethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 7-(2,4-dichlorobenzyl)-8-[(2-hydroxyethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes such as phosphodiesterases or adenosine receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cyclic AMP (cAMP) and cyclic GMP (cGMP), affecting various physiological processes.
Comparación Con Compuestos Similares
Similar Compounds
Theobromine: A naturally occurring xanthine derivative with similar structural features but lacking the dichlorobenzyl and hydroxyethylamino groups.
Caffeine: Another xanthine derivative with stimulant properties, differing in its substituents on the purine ring.
Uniqueness
Structural Uniqueness: The presence of the 2,4-dichlorobenzyl and hydroxyethylamino groups distinguishes it from other xanthine derivatives.
Biological Activity: Its unique structure may confer distinct biological activities, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C16H17Cl2N5O3 |
|---|---|
Peso molecular |
398.2 g/mol |
Nombre IUPAC |
7-[(2,4-dichlorophenyl)methyl]-8-(2-hydroxyethylamino)-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C16H17Cl2N5O3/c1-21-13-12(14(25)22(2)16(21)26)23(15(20-13)19-5-6-24)8-9-3-4-10(17)7-11(9)18/h3-4,7,24H,5-6,8H2,1-2H3,(H,19,20) |
Clave InChI |
RVTIPTXJDLGTMM-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCCO)CC3=C(C=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(2-chlorobenzyl)-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B11604664.png)
![Cyclohexyl [4-(dimethylamino)phenyl][(2-fluorophenyl)(hydroxy)methyl]phosphinate](/img/structure/B11604675.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B11604685.png)
![ethyl 2-{[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}benzoate](/img/structure/B11604690.png)
![4-[1-(6-chloro-4-phenylquinazolin-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl]-N,N-dimethylaniline](/img/structure/B11604696.png)
![4-[3-(4-tert-butylphenyl)-11-(3,4-dimethoxyphenyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B11604700.png)
![3-(4-chlorophenyl)-4,8,9-trimethyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B11604703.png)
![2-[(2E)-2-(2,4-dichlorobenzylidene)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]ethanol](/img/structure/B11604710.png)
![Tert-butyl 2-[(4-fluorophenyl)sulfonyl]hydrazinecarboxylate](/img/structure/B11604724.png)
![methyl {2-[N'-(4-fluorophenyl)carbamimidamido]-6-oxo-1,6-dihydropyrimidin-4-yl}acetate](/img/structure/B11604725.png)
![6-Benzyl-2-(4-tert-butylphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B11604727.png)
![2-[(4E)-4-[(1-Benzyl-1H-indol-3-YL)methylidene]-2,5-dioxoimidazolidin-1-YL]-N-(4-methylphenyl)acetamide](/img/structure/B11604733.png)
![3-[(2E)-2-(2,4-dimethoxybenzylidene)-1-methylhydrazinyl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B11604738.png)

